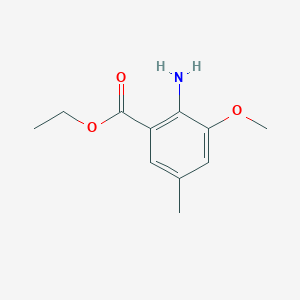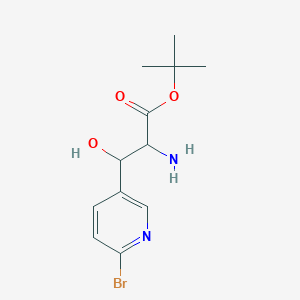
tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that features a tert-butyl ester group, an amino group, a hydroxyl group, and a bromopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate typically involves the reaction of tert-butyl 2-amino-3-hydroxypropanoate with 6-bromopyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted pyridine derivatives .
Applications De Recherche Scientifique
tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromopyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-amino-3-(6-chloropyridin-3-yl)-3-hydroxypropanoate
- tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate
- tert-Butyl 2-amino-3-(6-iodopyridin-3-yl)-3-hydroxypropanoate
Uniqueness
The uniqueness of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate lies in its bromopyridine moiety, which can undergo specific reactions that other halogenated derivatives may not. For example, the bromine atom can be selectively substituted under milder conditions compared to chlorine or fluorine .
Propriétés
Formule moléculaire |
C12H17BrN2O3 |
|---|---|
Poids moléculaire |
317.18 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)9(14)10(16)7-4-5-8(13)15-6-7/h4-6,9-10,16H,14H2,1-3H3 |
Clé InChI |
WYIHGHACRHRGLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C(C1=CN=C(C=C1)Br)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


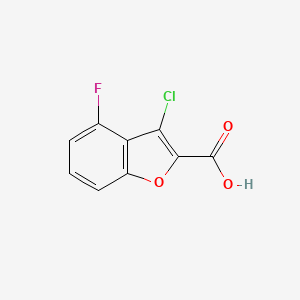
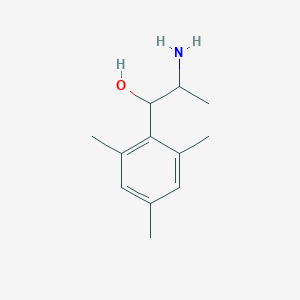
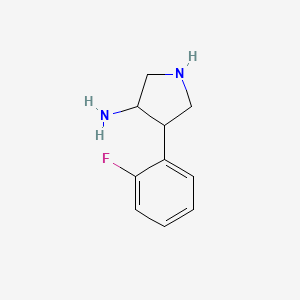
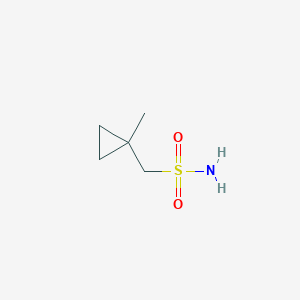

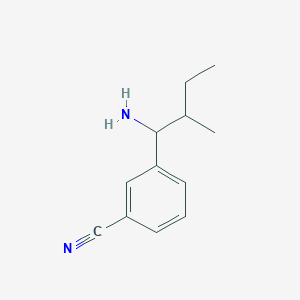
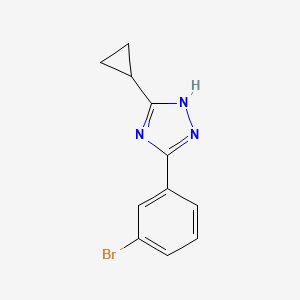
![1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13174774.png)
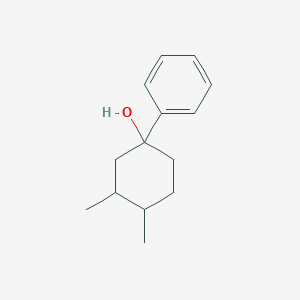

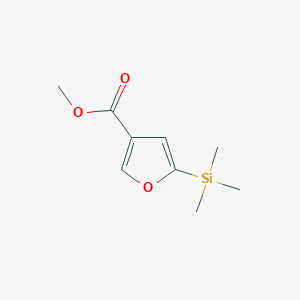

![{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol](/img/structure/B13174803.png)
